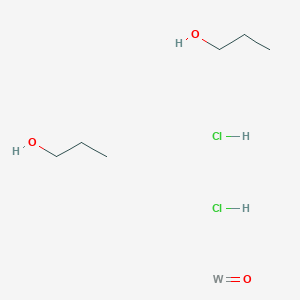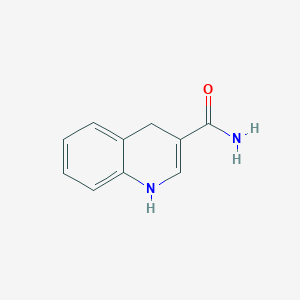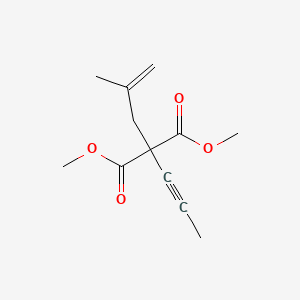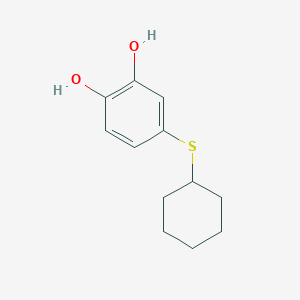
4-(Cyclohexylsulfanyl)benzene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Cyclohexylsulfanyl)benzene-1,2-diol is an organic compound characterized by a benzene ring substituted with a cyclohexylsulfanyl group and two hydroxyl groups at the 1 and 2 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexylsulfanyl)benzene-1,2-diol typically involves the following steps:
Formation of the Cyclohexylsulfanyl Group: This can be achieved by reacting cyclohexylthiol with a suitable benzene derivative under controlled conditions.
Introduction of Hydroxyl Groups: The hydroxyl groups can be introduced through hydroxylation reactions, often using hydrogen peroxide or other oxidizing agents in the presence of a catalyst.
Industrial Production Methods
Industrial production methods may involve:
Catalytic Hydroxylation: Using catalysts such as iron or copper to facilitate the hydroxylation of benzene derivatives.
Sulfurization: Introducing the cyclohexylsulfanyl group through sulfurization reactions, often under high temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Cyclohexylsulfanyl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclohexylsulfanylbenzene.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Iron, copper, palladium.
Major Products
Quinones: Formed through oxidation.
Cyclohexylsulfanylbenzene: Formed through reduction.
Substituted Benzene Derivatives: Formed through electrophilic aromatic substitution.
Applications De Recherche Scientifique
4-(Cyclohexylsulfanyl)benzene-1,2-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(Cyclohexylsulfanyl)benzene-1,2-diol involves:
Oxidative Stress Modulation: The compound can scavenge free radicals, reducing oxidative stress.
Enzyme Inhibition: It may inhibit certain enzymes involved in inflammatory pathways.
Signal Transduction: The compound can modulate signal transduction pathways, affecting cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Catechol (1,2-dihydroxybenzene): Similar structure but lacks the cyclohexylsulfanyl group.
Hydroquinone (1,4-dihydroxybenzene): Different position of hydroxyl groups.
Resorcinol (1,3-dihydroxybenzene): Different position of hydroxyl groups.
Uniqueness
4-(Cyclohexylsulfanyl)benzene-1,2-diol is unique due to the presence of the cyclohexylsulfanyl group, which imparts distinct chemical and biological properties compared to other dihydroxybenzenes.
Propriétés
Numéro CAS |
111040-82-5 |
|---|---|
Formule moléculaire |
C12H16O2S |
Poids moléculaire |
224.32 g/mol |
Nom IUPAC |
4-cyclohexylsulfanylbenzene-1,2-diol |
InChI |
InChI=1S/C12H16O2S/c13-11-7-6-10(8-12(11)14)15-9-4-2-1-3-5-9/h6-9,13-14H,1-5H2 |
Clé InChI |
MKEIJRJOKAQGFN-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)SC2=CC(=C(C=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


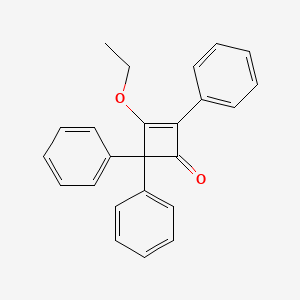
![4-Methyl-2-[2-(naphthalen-2-yl)ethenyl]thiophene](/img/structure/B14328456.png)

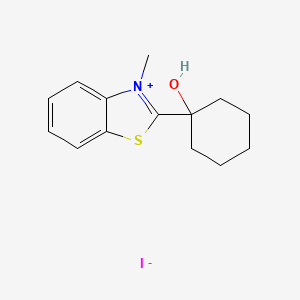
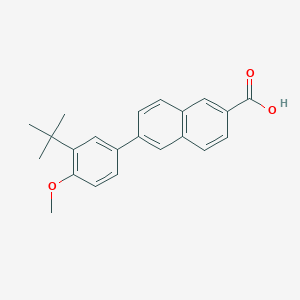
![2-[(E)-(6-aminopyridin-2-yl)iminomethyl]-6-methoxyphenol](/img/structure/B14328480.png)
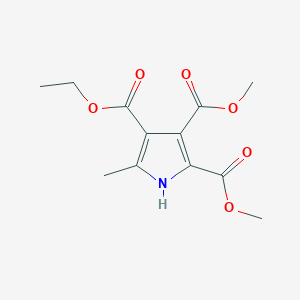
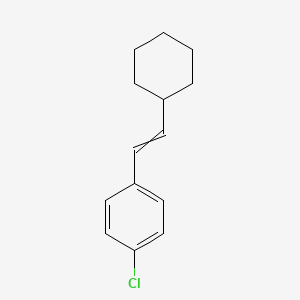

![(Buta-1,3-dien-2-yl)tris[(propan-2-yl)oxy]silane](/img/structure/B14328509.png)

